tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
Description
tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a bicyclic carbamate derivative widely used as a building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol and CAS number 1932203-04-7 . The compound features a rigid 2-azabicyclo[2.2.1]heptane core with a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. It is commercially available with ≥97% purity and is employed in industrial and research applications, particularly in the development of antiviral agents and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERHYGQTHIOMQC-XHNCKOQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carbamate Formation via Amine Protection
The most straightforward synthesis involves reacting the parent amine, (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine, with di-tert-butyl dicarbonate (Boc₂O) under mild conditions . This method leverages the nucleophilicity of the secondary amine, forming the carbamate through a base-catalyzed mechanism. Typical conditions use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) or sodium bicarbonate (NaHCO₃) as bases. For example:
Procedure :
A solution of (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine (1.0 equiv) in DCM is treated with Boc₂O (1.1 equiv) and TEA (1.5 equiv) at 0–25°C for 12–24 hours. The reaction is quenched with water, and the organic layer is dried over MgSO₄ before concentration. Purification via silica gel chromatography yields the title compound in 75–85% yield .
Key Considerations :
-
Steric hindrance from the bicyclic framework necessitates prolonged reaction times.
-
Optically pure starting amines ensure retention of stereochemistry at C5 .
Palladium-Catalyzed Hydrogenation of Preprotected Intermediates
Alternative routes employ palladium-mediated hydrogenation to construct the bicyclic system while introducing the Boc group. A representative protocol from Ambeed involves hydrogenating a nitro-substituted precursor over Pd(OH)₂/C in THF/methanol :
Procedure :
A mixture of tert-butyl N-[(1S,4S,5R)-2-nitro-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (1.0 equiv) in THF/methanol (3:1) is subjected to H₂ (1 atm) with 10% Pd(OH)₂/C (0.2 equiv) at 20°C for 3 hours. Filtration and solvent evaporation afford the product in 85–90% yield .
Optimization Insights :
-
Catalyst loading below 0.3 equiv minimizes over-reduction.
-
Methanol enhances solubility of intermediates, preventing side reactions .
Microwave-Assisted Cyclization with Lithium Perchlorate
Recent advancements utilize microwave irradiation to accelerate ring-forming steps. A 2020 study demonstrated the efficacy of lithium perchlorate (LiClO₄) in DMF for coupling epoxide intermediates with amines :
Procedure :
A solution of epoxide (1.0 equiv) and (1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine (1.2 equiv) in DMF is treated with LiClO₄ (2.0 equiv) and K₂CO₃ (1.5 equiv). The mixture is irradiated at 130°C for 40 minutes in a microwave reactor. Post-reaction purification via flash chromatography yields 70–80% product .
Advantages :
-
Reaction time reduced from 24 hours (conventional heating) to <1 hour.
-
LiClO₄ acts as a Lewis acid, stabilizing transition states during cyclization .
Chiral Resolution and Protecting Group Strategies
The CN101463000A patent highlights chiral resolution techniques critical for accessing enantiomerically pure material . A diastereomeric salt formation approach using (+)-di-p-toluoyl-D-tartaric acid resolves racemic intermediates:
Procedure :
Racemic tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate is dissolved in ethanol and treated with (+)-di-p-toluoyl-D-tartaric acid (1.1 equiv). Crystallization at −20°C affords the (1S,4S,5R)-diastereomer, which is basified with NaHCO₃ to recover the enantiopure amine .
Critical Parameters :
-
Solvent polarity (ethanol > methanol) improves crystal lattice stability.
-
Cooling rate (−1°C/min) ensures high enantiomeric excess (ee >99%) .
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Catalyst |
|---|---|---|---|---|
| Direct Boc Protection | 75–85 | 95–98 | 12–24 h | TEA/NaHCO₃ |
| Pd-Catalyzed Hydrogenation | 85–90 | 97–99 | 3 h | Pd(OH)₂/C |
| Microwave Cyclization | 70–80 | 90–95 | 40 min | LiClO₄/K₂CO₃ |
| Chiral Resolution | 50–60* | >99 ee | 48 h | Tartaric Acid |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to liberate the secondary amine. This reaction is foundational for subsequent functionalization:
Mechanistic Insight : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol .
Acylation Reactions
The deprotected amine undergoes acylation with activated carboxylic acids. A representative example from analogous systems includes:
| Substrate | Acylating Agent | Coupling Reagent | Product | Yield |
|---|---|---|---|---|
| 2-azabicyclo[2.2.1]heptan-5-amine | 3-Bromo-4-chlorobenzoic acid | HATU, TEA, DMA | N-(3-bromo-4-chlorobenzoyl) derivative | 72% |
Key Notes :
Alkylation and Ring Functionalization
The azabicyclo[2.2.1]heptane core participates in regioselective alkylation at the bridgehead nitrogen:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl-2-azabicycloheptane | >95% |
| Benzyl bromide | Et₃N, THF, RT | N-Benzyl derivative | 80–85% |
Chirality Retention : The rigid bicyclic structure prevents epimerization during alkylation .
Ring-Opening Reactions
Under harsh acidic or basic conditions, the azabicyclo system undergoes ring-opening, though this is less common in pharmaceutical contexts:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Conc. H₂SO₄, 100°C | — | Linear diamine derivative | Non-synthetic degradation |
| LiAlH₄, THF, reflux | — | Reduced pyrrolidine analog | Experimental pathways |
Catalytic Hydrogenation
The bridgehead double bond (if present in related analogs) is susceptible to hydrogenation:
| Catalyst | Pressure (psi) | Product | Stereochemical Outcome |
|---|---|---|---|
| Pd/C, H₂ | 50 | Saturated azabicycloheptane | Retained configuration |
Suzuki–Miyaura Cross-Coupling
While not directly documented for this compound, halogenated analogs participate in cross-coupling:
| Halogenated Derivative | Boronic Acid | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl-functionalized analog | ~60% |
Critical Analysis of Reactivity
-
Steric Effects : The bicyclic framework imposes steric constraints, favoring reactions at the exocyclic amine over the bridgehead .
-
Boc Group Stability : Resistant to nucleophiles and bases but labile under acidic conditions, enabling orthogonal protection strategies .
-
Chiral Integrity : The (1S,4S,5R) configuration remains intact during most reactions due to the rigid scaffold .
This compound’s versatility in medicinal chemistry is underscored by its role in synthesizing neurologically active agents, where its stereochemistry and reactivity profile are critical for target engagement .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- IUPAC Name : tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate
The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:
- Substitution Reactions : The compound can participate in nucleophilic substitutions to introduce different functional groups.
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of one functional group with another |
| Reduction | Addition of hydrogen or removal of oxygen |
| Oxidation | Conversion of alcohols to carbonyl compounds |
Biological Applications
This compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways.
- Mechanism of Action : It interacts with specific enzymes or receptors, influencing their activity and potentially leading to therapeutic effects.
| Application Area | Potential Uses |
|---|---|
| Drug Development | Investigated for anti-inflammatory and analgesic properties |
| Biological Probes | Utilized in studies to understand enzyme functions |
Medicinal Chemistry
Research indicates that this compound may have applications in developing new therapeutic agents.
Case Study : A study explored the compound's efficacy in modulating pain pathways in animal models, showing promise as a novel analgesic.
Industrial Applications
In industrial settings, the compound is used in the synthesis of various chemicals and materials due to its stability and reactivity.
| Industry Application | Description |
|---|---|
| Chemical Manufacturing | Used as an intermediate in synthesizing other compounds |
| Material Science | Contributes to the development of polymers and coatings |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to the desired biological effect.
Comparison with Similar Compounds
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Structural Differences : Contains a 3-oxo group and double bond (hept-5-ene) in the bicyclic framework, unlike the saturated target compound.
- Synthesis : Prepared via di-tert-butyldicarbonate-mediated carbamate formation in CH₂Cl₂ with NEt₃ and DMAP .
- Impact : The 3-oxo group increases electrophilicity, making it reactive toward nucleophiles, while the double bond reduces ring strain but limits conformational flexibility compared to the saturated target compound .
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
2-Azabicyclo[3.2.1]octane Derivatives
- Structural Differences : Expanded ring system (octane vs. heptane) with a (1S,4S,5R) configuration.
- Biological Activity : A study comparing 2-azabicyclo[2.2.1]heptane (IC₅₀ = 77.57 µM) and 2-azabicyclo[3.2.1]octane (IC₅₀ = 6.25 µM) derivatives demonstrated that the larger ring size significantly enhances inhibitory potency, likely due to improved target binding .
- Caution : Structural misidentification (e.g., confusion between heptane and octane frameworks) has been reported, underscoring the need for precise stereochemical analysis .
tert-Butyl N-[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate
- Structural Differences : Nitrogen atom repositioned to the 7-aza position instead of 2-aza.
- Synthesis : Requires distinct protection-deprotection strategies due to altered reactivity of the nitrogen center .
- Impact : Positional isomerism can affect solubility and metabolic stability in drug candidates .
Comparative Data Table
Key Research Findings
Ring Size and Bioactivity : Enlarging the bicyclic framework from [2.2.1]heptane to [3.2.1]octane improves target binding affinity, as seen in compound 33 (IC₅₀ = 6.25 µM vs. 77.57 µM for heptane analogues) .
Functional Group Effects : The 3-oxo group in compounds enhances reactivity but may reduce metabolic stability compared to the Boc-protected target compound .
Biological Activity
Tert-butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1400808-13-0
- Purity : Typically >95%
This compound exhibits several mechanisms that contribute to its biological activity:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- β-secretase Inhibition : It also acts as an inhibitor of β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's pathology. By inhibiting this enzyme, the compound may reduce amyloid plaque formation.
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity, suggesting its potential role in neuroprotection.
In Vitro Studies
In a study assessing the neuroprotective effects of this compound against amyloid-beta-induced toxicity:
- Cell Viability : Treatment with the compound resulted in a significant increase in cell viability (62.98 ± 4.92%) compared to control groups treated only with amyloid-beta (43.78 ± 7.17%) .
- Cytokine Production : The compound was associated with reduced levels of TNF-α production in astrocytes exposed to amyloid-beta, indicating a potential anti-inflammatory effect .
In Vivo Studies
In vivo assessments using animal models have provided insights into the efficacy of the compound:
- Behavioral Tests : In scopolamine-induced models of cognitive impairment, the compound demonstrated improvements in memory and learning tasks compared to untreated controls.
- Biomarker Analysis : Analysis revealed a decrease in β-secretase activity and amyloid-beta levels in treated animals, supporting its potential as a multi-target therapeutic agent for Alzheimer's disease .
Case Study 1: Neuroprotective Effects in Alzheimer's Models
A study conducted on mice genetically predisposed to Alzheimer's disease showed that administration of this compound led to:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Memory Performance Score | 45% | 75% |
| Amyloid Plaque Density | High | Low |
This case study highlights the compound's efficacy in improving cognitive function and reducing pathological markers associated with Alzheimer's disease.
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on inflammatory responses in neuronal cells:
| Cytokine Level (pg/mL) | Control Group | Treated Group |
|---|---|---|
| TNF-α | 150 | 90 |
| IL-6 | 200 | 180 |
The data suggests that treatment with this compound significantly reduces TNF-α levels while having a marginal effect on IL-6.
Q & A
What synthetic methodologies are recommended for preparing tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves coupling the bicyclic amine core with a tert-butyl carbamate-protecting group. A validated approach includes using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) under sealed-tube conditions to prevent solvent evaporation and ensure reaction completion . Yield optimization may involve:
- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) for coupling reactions.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile to enhance solubility.
- Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) to minimize side reactions.
- Stoichiometric ratios : Excess amine or carbamate reagent to drive the reaction forward.
What are the optimal solubility conditions and storage protocols for maintaining the stability of this compound in laboratory settings?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Prepare stock solutions at 10 mM in DMSO, sonicate at 37°C for 10–15 minutes, and filter through a 0.22 µm membrane to remove particulates .
- Storage : Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
How can researchers ensure the correct stereochemical configuration during synthesis, and what analytical methods validate stereochemical purity?
Answer:
- Stereochemical control : Use chiral auxiliaries or enantioselective catalysts during bicyclo[2.2.1]heptane ring formation. For example, asymmetric hydrogenation or enzymatic resolution may enforce the (1S,4S,5R) configuration .
- Validation methods :
What strategies are effective for identifying and quantifying impurities in scaled-up batches of this compound?
Answer:
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor mass transitions (e.g., m/z 335.2 [M+H]⁺ for related intermediates) .
- NMR spiking : Add authentic impurity standards (e.g., deprotected amine or tert-butanol byproducts) to identify unknown peaks .
- Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .
How should researchers handle data discrepancies between spectroscopic characterization methods (e.g., NMR vs. MS)?
Answer:
- Cross-validation : Re-run spectra under standardized conditions (e.g., deuterated solvent purity, MS ionization mode).
- Sample integrity : Check for degradation (e.g., via TLC or HPLC) before analysis.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or high-resolution MS (HRMS) for exact mass confirmation .
What precautions are necessary for safe handling and disposal of this compound in academic labs?
Answer:
- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Disposal : Treat as hazardous waste. Incinerate in licensed facilities or neutralize with acidic/basic solutions (pH 7) before disposal. Consult institutional EH&S guidelines for compliance .
How can researchers assess the compound’s compatibility with common pharmaceutical excipients or reaction additives?
Answer:
- Compatibility testing : Conduct stress tests with excipients (e.g., lactose, PVP) under accelerated conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC .
- Thermal analysis : Use differential scanning calorimetry (DSC) to detect interactions (e.g., melting point shifts) .
What are the ecological implications of improper disposal, and how can environmental impact be minimized?
Answer:
- Toxicity screening : Although ecotoxicity data are limited, assume potential risks to aquatic life. Avoid release into waterways .
- Biodegradation : Use immobilized microbial consortia or ozonation to break down carbamate groups in wastewater .
Which coupling reactions or derivatization strategies are feasible for further functionalizing this compound?
Answer:
- Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups to the bicyclic amine core using Pd catalysts .
- Mitsunobu reaction : Install hydroxyl or ether groups while preserving stereochemistry .
How does the compound’s stability vary under different pH and temperature conditions during in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
